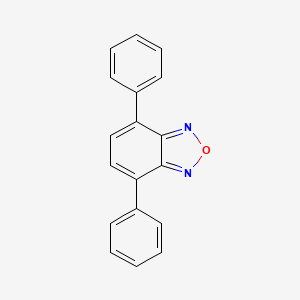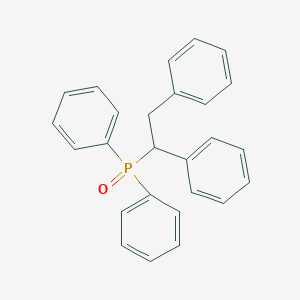
Diphenyl-(1,2-diphenylethyl)-phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl-(1,2-diphenylethyl)-phosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl and a 1,2-diphenylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-(1,2-diphenylethyl)-phosphine oxide typically involves the reaction of diphenylphosphine with 1,2-diphenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid to yield the phosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl-(1,2-diphenylethyl)-phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phosphine oxide group can participate in substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphine.
Substitution: Phosphine derivatives with different substituents.
Aplicaciones Científicas De Investigación
Diphenyl-(1,2-diphenylethyl)-phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of diphenyl-(1,2-diphenylethyl)-phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Diphenylphosphine oxide: A simpler phosphine oxide with two phenyl groups.
1,2-Diphenylethane: A hydrocarbon with a similar diphenylethyl structure but without the phosphine oxide group.
Uniqueness
Diphenyl-(1,2-diphenylethyl)-phosphine oxide is unique due to the combination of the diphenyl and 1,2-diphenylethyl moieties with the phosphine oxide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
2181-47-7 |
|---|---|
Fórmula molecular |
C26H23OP |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2-diphenylphosphoryl-2-phenylethyl)benzene |
InChI |
InChI=1S/C26H23OP/c27-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)26(23-15-7-2-8-16-23)21-22-13-5-1-6-14-22/h1-20,26H,21H2 |
Clave InChI |
YFUUADZKVFUWBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


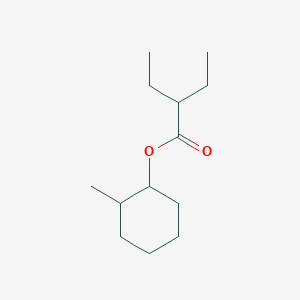
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
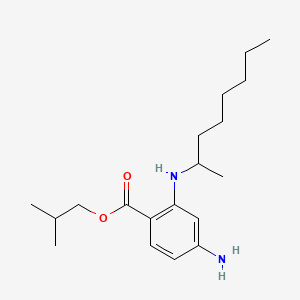
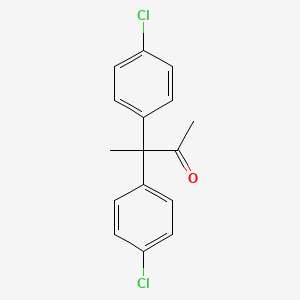
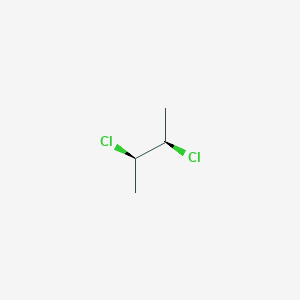
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
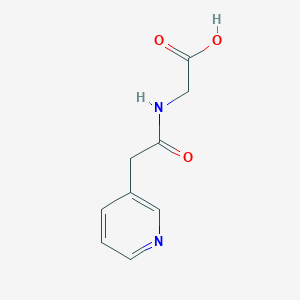
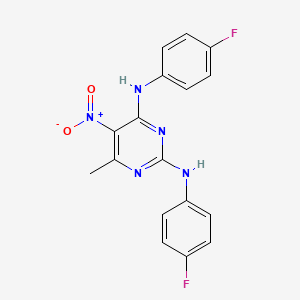
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
